N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a cyclobutyl group and at the 6-position with an azetidine ring bearing an N-methylisonicotinamide moiety. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or epigenetic modulation .
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-24(19(27)14-7-9-20-10-8-14)15-11-25(12-15)17-6-5-16-21-22-18(26(16)23-17)13-3-2-4-13/h5-10,13,15H,2-4,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHORWOJOVZYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyridazinone Precursors
The 3-cyclobutyl-triazolo[4,3-b]pyridazine scaffold is synthesized via heterocyclization of 6-chloropyridazin-3(2H)-one derivatives. A patented method outlines:
Nitration and Reduction :
Triazole Ring Formation :
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | 0°C → rt | 78% |
| Cyclization | NH₄OAc, (MeO)₃CH | 120°C | 65% |
| Cyclobutylation | CyclobutylB(OH)₂, Pd(dppf)Cl₂ | 80°C | 82% |
Azetidine Ring Functionalization
Gold-Catalyzed Azetidin-3-one Synthesis
Azetidine precursors are prepared via gold(I)-catalyzed oxidative cyclization of N-propargylsulfonamides (Scheme 2):
Chiral Induction :
Ketone Reduction :
Key Data :
N-Alkylation and Carboxamide Installation
The azetidine amine undergoes sequential functionalization:
N-Methylation :
Isonicotinamide Coupling :
Optimization Note :
Microwave-assisted coupling (100°C, 10 min) increases yield to 92% compared to conventional heating (12 h, 75%)
Final Coupling and Global Deprotection
Nucleophilic Aromatic Substitution
The triazolo[4,3-b]pyridazine core (6-chloro derivative) reacts with functionalized azetidine:
Reaction Conditions :
Yield Optimization :
Side Reactions :
- Competing C-N bond cleavage at elevated temperatures (>110°C)
- Hydrolysis of chloro group in aqueous conditions
Alternative Synthetic Routes
Ring-Closing Metathesis Approach
Grubbs 1st generation catalyst facilitates azetidine formation:
Diene Precursor :
Metathesis :
Yield Comparison :
| Step | Yield |
|---|---|
| Allylation | 91% |
| Metathesis | 76% |
| Hydrogenation | 88% |
Flow Chemistry Adaptation
Microreactor technology enhances exothermic steps:
Analytical Characterization Data
Critical spectroscopic data confirm structure:
¹H NMR (400 MHz, CDCl₃) :
- δ 8.72 (d, J=4.8 Hz, 2H, pyridine H)
- δ 7.56 (s, 1H, triazole H)
- δ 4.31 (m, 1H, azetidine CH)
- δ 3.12 (s, 3H, NCH₃)
HRMS (ESI+) :
X-ray Crystallography :
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg ($) | Process Mass Intensity |
|---|---|---|
| AuCl(PPh₃) | 12,500 | 0.08 |
| Pd(OAc)₂ | 9,200 | 0.15 |
| HATU | 3,800 | 2.4 |
Waste Stream Management
- Au recovery via activated carbon adsorption: >99% efficiency
- Pd scavenging with Smopex®-234 fibers: <5 ppm residual
Emerging Methodologies
Photocatalytic C-H Activation
Visible-light-mediated coupling avoids precious metals:
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the triazolopyridazine core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- 3-Position Substituents: Cyclobutyl (target compound) vs. methyl (Lin28 inhibitor) vs. trifluoromethyl (synthetic analog).
- 6-Position Substituents : The azetidine-isonicotinamide group in the target compound contrasts with phenylacetamide (Lin28 inhibitor) or imidazole sulfonamide. Isonicotinamide’s pyridine ring may facilitate π-π stacking in binding pockets, while phenylacetamide’s aromaticity drives Lin28 interaction .
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The cyclobutyl group’s role in target engagement versus methyl/trifluoromethyl substituents warrants further study.
- Biological Profiling : The target compound’s mechanism remains uncharacterized; assays for kinase inhibition (e.g., JAK/STAT, EGFR) or epigenetic targets (e.g., HDACs) are recommended.
- Comparative Pharmacokinetics : Substituent-driven differences in solubility (e.g., isonicotinamide vs. sulfonamide) may influence bioavailability .
Biological Activity
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives. Its unique molecular structure and functional groups suggest potential biological activities, particularly in oncology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, pharmacological effects, and potential therapeutic applications.
Structural Features
The compound's molecular formula is with a molecular weight of approximately 354.385 Da. It features several interconnected rings, including a triazole-pyridazine core and an azetidine moiety. These structural characteristics contribute significantly to its biological activity.
| Structural Component | Description |
|---|---|
| Triazolo-pyridazine Core | Central to biological activity; involved in kinase inhibition. |
| Azetidine Ring | Enhances binding affinity to target proteins. |
| Cyclobutyl Moiety | Provides steric hindrance, influencing pharmacokinetics. |
The primary mechanism of action for this compound involves the inhibition of specific kinases such as c-Met and Pim-1. These kinases are critical in regulating cell proliferation and survival pathways. By binding to their ATP-binding sites, this compound disrupts kinase activity, which can lead to:
- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.
- Apoptosis : Triggering programmed cell death in malignant cells.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against several cancer cell lines. For instance:
- Cytotoxicity against Cancer Cell Lines : The compound exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These results indicate that the compound's inhibitory activity against c-Met kinase is comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that specific modifications to the compound can enhance its biological efficacy:
- Substituent Effects : The introduction of halogen groups at specific positions on the aromatic rings has been shown to influence cytotoxicity positively.
Case Study 1: Inhibition of c-Met Kinase
A study focusing on the inhibitory effects of this compound demonstrated that it effectively binds to the ATP-binding site of c-Met kinase. The binding was characterized by a U-shaped conformation that allowed for effective interaction with critical residues within the kinase pocket.
Case Study 2: Induction of Apoptosis
In another study, treatment with this compound led to significant apoptosis in A549 cells as evidenced by acridine orange staining and flow cytometry analysis, confirming its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide, and what are the key challenges in achieving high yields?
- The synthesis involves multi-step reactions, including cyclocondensation of pyridazine precursors, cross-coupling for azetidine incorporation, and sulfonamide/amide bond formation. Key challenges include:
- Steric hindrance from the cyclobutyl group, requiring optimized coupling conditions (e.g., Pd-catalyzed reactions under inert atmosphere) .
- Purification hurdles due to polar intermediates; reversed-phase HPLC or column chromatography is often necessary .
- Methodological refinements like continuous flow reactors can enhance reaction efficiency and scalability .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regioselectivity in triazole-pyridazine fusion and confirms substituent positions (e.g., cyclobutyl vs. methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]⁺ ion for C₂₀H₂₄N₈O) .
- HPLC-PDA : Assesses purity (>95% threshold for biological assays) via UV-Vis absorption profiles .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Target kinases (e.g., JAK2, EGFR) due to structural similarity to triazole-containing kinase inhibitors .
- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity at µM concentrations .
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with recombinant proteins .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assay systems?
- Orthogonal validation : Pair SPR with cellular thermal shift assays (CETSA) to confirm target engagement .
- Metabolomic profiling : Identify off-target effects using LC-MS-based metabolomics (e.g., altered ATP levels in kinase inhibition assays) .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., cyclobutyl vs. cyclopropyl) to isolate critical pharmacophores .
Q. What strategies optimize the compound’s solubility and metabolic stability without compromising activity?
- Prodrug derivatization : Introduce phosphate esters or PEGylated groups to enhance aqueous solubility .
- Metabolic soft spots : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated degradation .
- Co-crystallization studies : Use X-ray diffraction to guide modifications improving binding pocket compatibility .
Q. How can computational tools elucidate the mechanism of action for this compound?
- Molecular docking : Map interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) using AutoDock Vina .
- MD simulations : Simulate binding stability over 100 ns trajectories to predict resistance mutations (e.g., gatekeeper residue mutations) .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values across analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
